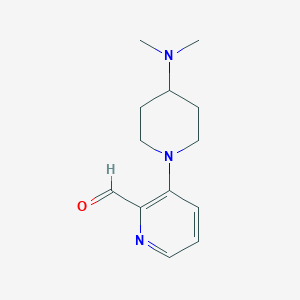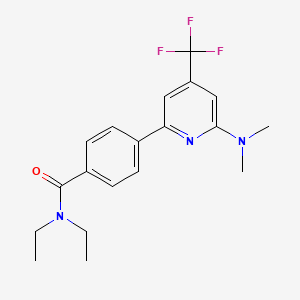![molecular formula C14H14F3N3 B1401817 [3-(2-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine CAS No. 1311278-91-7](/img/structure/B1401817.png)
[3-(2-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
描述
“[3-(2-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine” is an organic compound that belongs to the class of trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which is a key structural motif in this compound, has been extensively studied. They are synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The synthesis involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several bonds. For instance, Cl1–C17 (1.740 (2)), N2–N3 (1.375 (2)) and F2–C1 (1.336 (2)) bonds display single-bond characteristics in the molecular structure of the studied compound .Chemical Reactions Analysis
The compound has been found to react with various agents. For example, three different types of amino-functionalized surfaces, amino thiolate on Au, amino siloxane on Si, and PE foils and films reacted with DAE, were derivatized with 3,5-bis(trifluoromethyl)phenyl isothiocyanate and analyzed by XPS and NEXAFS spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its trifluoromethylpyridine structure. The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .科学研究应用
Biogenic Amines in Foods
Biogenic amines (BAs) are nitrogenous organic compounds produced through the decarboxylation of amino acids. They are significant in food chemistry due to their role as quality and safety indicators. The analysis of BAs in foods is crucial because of their toxicity and as indicators of food freshness or spoilage. High-performance liquid chromatography (HPLC) is the most common method for quantifying BAs, with derivatization techniques enhancing detection sensitivity. This analytical focus aims to mitigate health risks associated with BA consumption and ensure food safety (Önal, 2007).
BAs in Fish Safety and Quality
Specific BAs, such as histamine, cadaverine, and putrescine, are key in determining fish safety and quality. Despite histamine's association with scombroid food poisoning, it alone may not suffice to cause toxicity, suggesting the need for comprehensive BA profiling in fish products to ensure consumer safety. Understanding BAs' roles can inform processing and preservation strategies to minimize health risks (Bulushi et al., 2009).
PFAS Removal by Amine-functionalized Sorbents
Amine-functionalized sorbents have shown promise in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, highlighting the application of nitrogen-containing compounds in environmental remediation. The effectiveness of these sorbents in PFAS removal relies on electrostatic interactions, hydrophobic interactions, and sorbent morphology, demonstrating the compounds' utility in addressing persistent organic pollutants (Ateia et al., 2019).
Biogenic Amines' Role in Human Health and Disease
The study of biogenic amines extends beyond food safety into the domain of human health. Polyamines, such as putrescine, spermidine, and spermine, are critical for cellular functions in both plants and humans. While beneficial in some physiological processes, excessive levels of polyamines can be harmful, particularly in the context of cancer, aging, and neurodegenerative diseases. This dual role underscores the importance of understanding and managing polyamine levels in dietary sources for health and disease management (Handa et al., 2018).
安全和危害
未来方向
The future of this compound lies in its potential applications in the agrochemical and pharmaceutical industries. Currently, the major use of trifluoromethylpyridine derivatives is in the protection of crops from pests . Several of these derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
属性
IUPAC Name |
3-(2-aminophenyl)-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3/c1-20(2)13-11(10-5-3-4-6-12(10)18)7-9(8-19-13)14(15,16)17/h3-8H,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSLCHDVXUYGRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B1401736.png)
![[6-(3-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401737.png)
![1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone](/img/structure/B1401739.png)

![Dimethyl-{6-[4-(1-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401742.png)



![1-[4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazin-1-yl]-ethanone](/img/structure/B1401749.png)

![1-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea](/img/structure/B1401751.png)

![(E)-3-Dimethylamino-1-[4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)phenyl]but-2-en-1-one](/img/structure/B1401755.png)
![1-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea](/img/structure/B1401757.png)